molecular formula C21H17NO5 B11292261 3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid

3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid

Cat. No.: B11292261
M. Wt: 363.4 g/mol
InChI Key: QPGZATSTMQNLET-UHFFFAOYSA-N
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Description

3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[8,7-e][1,3]oxazin structure, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)benzoic acid apart is its unique combination of ring systems and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

3-(16-oxo-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-4-yl)benzoic acid

InChI

InChI=1S/C21H17NO5/c23-20(24)12-3-1-4-13(9-12)22-10-17-18(26-11-22)8-7-15-14-5-2-6-16(14)21(25)27-19(15)17/h1,3-4,7-9H,2,5-6,10-11H2,(H,23,24)

InChI Key

QPGZATSTMQNLET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=CC(=C5)C(=O)O

Origin of Product

United States

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